molecular formula C7H16ClNO B1435675 3-(2-Methoxyethyl)-3-methylazetidine hydrochloride CAS No. 1803606-97-4

3-(2-Methoxyethyl)-3-methylazetidine hydrochloride

Cat. No. B1435675
M. Wt: 165.66 g/mol
InChI Key: UWPZTWMUQJBPCO-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any unique characteristics.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reagents, reaction conditions, and the overall yield.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties might include reactivity, acidity or basicity, and stability.


Scientific Research Applications

Synthesis and Rearrangement Mechanisms

  • A study by Stankovic et al. (2011) explores the synthesis of 3-methoxy-3-methylazetidines through an unexpected aziridine to azetidine rearrangement, offering insights into the synthetic utility of related compounds. This finding enhances our understanding of azetidine chemistry and its potential applications in developing novel chemical entities (Stankovic et al., 2011).

Medicinal Chemistry Building Blocks

  • Research by Van Hende et al. (2009) on the synthesis of 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, demonstrates the potential of azetidine derivatives as valuable building blocks in medicinal chemistry. These compounds can be utilized to develop novel pharmaceuticals with enhanced efficacy and selectivity (Van Hende et al., 2009).

Glycosidase Inhibitory Activity

  • Lawande et al. (2015) synthesized azetidine iminosugars with significant inhibitory activity against amyloglucosidase from Aspergillus niger, showcasing the therapeutic potential of azetidine derivatives in treating diseases related to enzyme dysfunction (Lawande et al., 2015).

Synthetic Methodologies

  • The synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride by Zhang Zhi-bao (2011) illustrates the versatility of azetidine derivatives in chemical synthesis, highlighting the development of novel methodologies for constructing complex molecules (Zhang Zhi-bao, 2011).

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes toxicity information, handling precautions, and first-aid measures.


Future Directions

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Please note that the availability of this information can vary greatly depending on how extensively the compound has been studied. For a novel or less-studied compound, much of this information may not be available. In such cases, experimental studies would be needed to gather this information.


properties

IUPAC Name

3-(2-methoxyethyl)-3-methylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(3-4-9-2)5-8-6-7;/h8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPZTWMUQJBPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)CCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyethyl)-3-methylazetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methoxyethyl)-3-methylazetidine hydrochloride
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Reactant of Route 5
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Reactant of Route 6
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